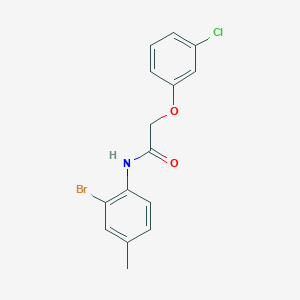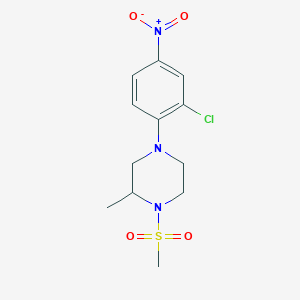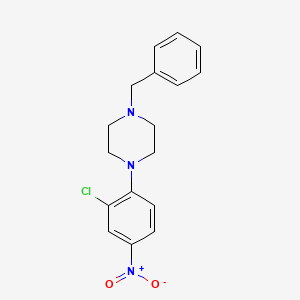
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide, also known as BAM, is a chemical compound that has been widely used in scientific research. BAM is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. By inhibiting CK2, this compound can alter the activity of many signaling pathways, leading to changes in cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can have implications for the treatment of cancer, as tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other signaling pathways. Additionally, this compound has been shown to be effective in inhibiting CK2 in vivo, making it a useful tool for studying the role of CK2 in animal models. However, one limitation of this compound is its potential toxicity, as it has been shown to be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide. One area of interest is the role of CK2 in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory diseases. Finally, further research is needed to determine the optimal dosing and delivery methods for this compound, as well as its potential toxicity in vivo.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenylamine with ethyl 3-chlorobenzoate to form N-(2-bromo-4-methylphenyl)-3-chlorobenzamide. This intermediate is then treated with sodium hydroxide and chloroacetyl chloride to obtain N-(2-bromo-4-methylphenyl)-2-chloroacetamide. Finally, the product is treated with sodium hydroxide and 3-chlorophenoxyacetic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide has been used in a variety of scientific research studies due to its ability to inhibit CK2. CK2 is involved in many cellular processes, including cell growth, differentiation, and survival. Therefore, this compound has been used to study the role of CK2 in these processes. Additionally, this compound has been used to study the effects of CK2 inhibition on cancer cells, as CK2 is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-5-6-14(13(16)7-10)18-15(19)9-20-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHNAFSJQIORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-anilino-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4993724.png)

![4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4993735.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4993763.png)
![4-methoxy-3-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4993776.png)
![methyl 4-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4993784.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)

![1-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4993839.png)